

# A Comprehensive Technical Guide to 2-Fluoro-3-iodophenylboronic acid

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## Compound of Interest

Compound Name: 2-Fluoro-3-iodophenylboronic acid

Cat. No.: B1316094

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CAS Number: 1016231-39-2

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on **2-Fluoro-3-iodophenylboronic acid**. It details its chemical properties, synthesis, applications in organic chemistry, and safety protocols.

## Chemical Properties and Data

**2-Fluoro-3-iodophenylboronic acid** is a substituted arylboronic acid, a class of compounds widely utilized in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. The presence of both a fluorine atom and an iodine atom on the phenyl ring makes it a versatile building block for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and materials.

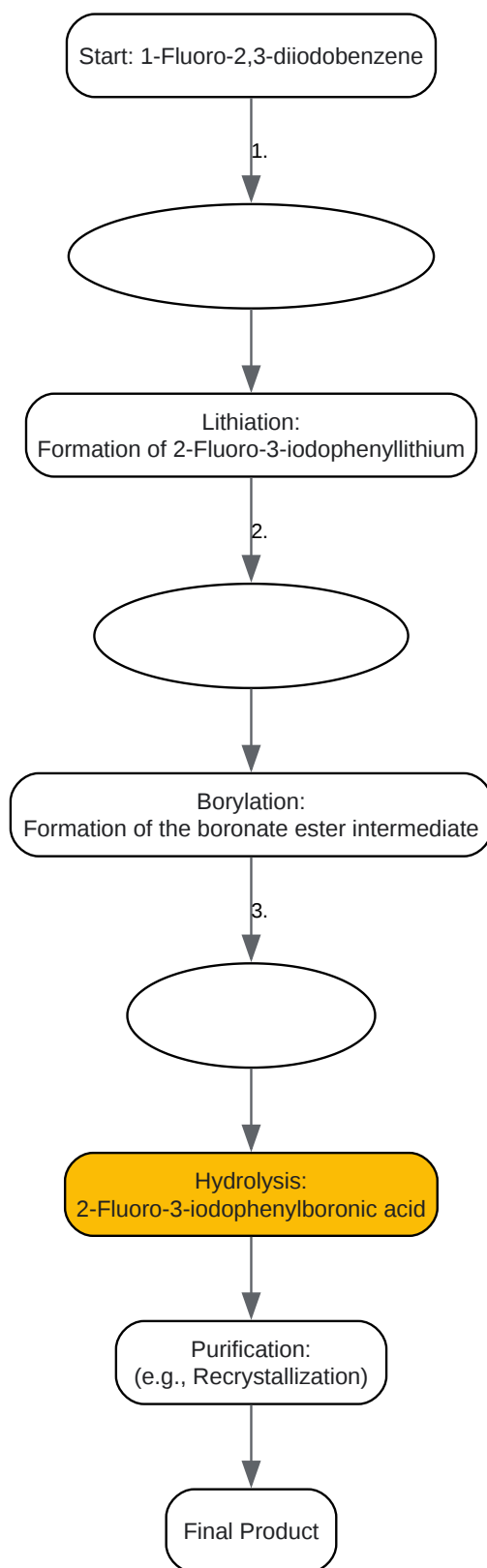
Table 1: Physicochemical Properties of **2-Fluoro-3-iodophenylboronic acid**

Property	Value	Reference
CAS Number	1016231-39-2	[General Knowledge]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BFIO <sub>2</sub>	[General Knowledge]
Molecular Weight	265.82 g/mol	[General Knowledge]
Appearance	White to light yellow crystalline powder	[General Knowledge]
Melting Point	238-243 °C	[General Knowledge]
Purity	Typically >97% (HPLC)	[General Knowledge]

## Synthesis of 2-Fluoro-3-iodophenylboronic acid: A Representative Protocol

The synthesis of arylboronic acids often proceeds via the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate followed by acidic hydrolysis. Below is a representative experimental protocol for the synthesis of **2-Fluoro-3-iodophenylboronic acid**, based on general procedures for analogous compounds.

Experimental Workflow for the Synthesis of **2-Fluoro-3-iodophenylboronic acid**



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Caption: A generalized workflow for the synthesis of **2-Fluoro-3-iodophenylboronic acid**.

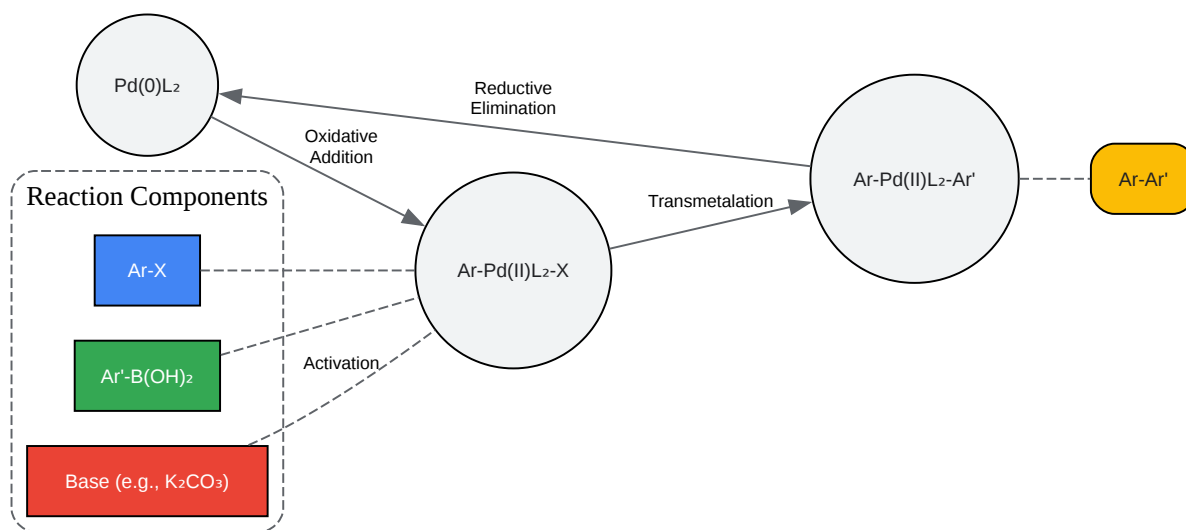
#### Detailed Protocol:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-fluoro-2,3-diiodobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.
- **Lithiation:** n-Butyllithium (1.0 eq, typically 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure the formation of the organolithium intermediate.
- **Borylation:** Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
- **Hydrolysis:** The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. The mixture is stirred for 1-2 hours until a precipitate forms.
- **Workup and Purification:** The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield **2-fluoro-3-iodophenylboronic acid** as a crystalline solid.

## Application in Suzuki-Miyaura Cross-Coupling Reactions

**2-Fluoro-3-iodophenylboronic acid** is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

#### Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for a Suzuki-Miyaura Coupling Reaction:

This protocol describes a general procedure for the coupling of **2-fluoro-3-iodophenylboronic acid** with an aryl bromide.

Table 2: Reagents and Conditions for a Typical Suzuki-Miyaura Coupling

Reagent/Component	Molar Equivalents/Conditions
2-Fluoro-3-iodophenylboronic acid	1.2 eq
Aryl bromide	1.0 eq
Palladium Catalyst (e.g., Pd(PPh <sub>3</sub> ) <sub>4</sub> )	0.02 - 0.05 eq
Base (e.g., K <sub>2</sub> CO <sub>3</sub> , Cs <sub>2</sub> CO <sub>3</sub> )	2.0 - 3.0 eq
Solvent	Toluene/Water or Dioxane/Water
Temperature	80 - 110 °C
Reaction Time	4 - 24 hours

#### Detailed Protocol:

- **Reaction Setup:** To a Schlenk flask are added **2-fluoro-3-iodophenylboronic acid** (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 eq), and the base (e.g., potassium carbonate, 2.0 eq).
- **Solvent Addition:** The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. Degassed solvents (e.g., a mixture of toluene and water) are then added.
- **Reaction:** The reaction mixture is heated to the desired temperature (e.g., 90 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup and Purification:** Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

## Safety and Handling

**2-Fluoro-3-iodophenylboronic acid** should be handled by trained professionals in a well-ventilated laboratory.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- **Storage:** Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

## Conclusion

**2-Fluoro-3-iodophenylboronic acid** is a valuable and versatile building block in modern organic synthesis. Its utility in constructing complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction, makes it an important tool for researchers in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for its effective and safe use in the laboratory.

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